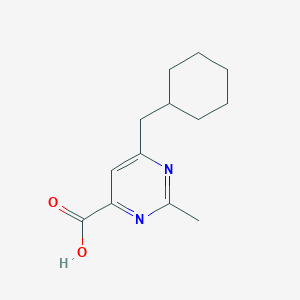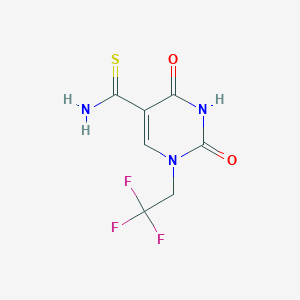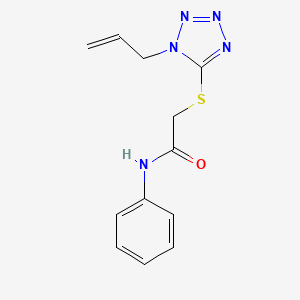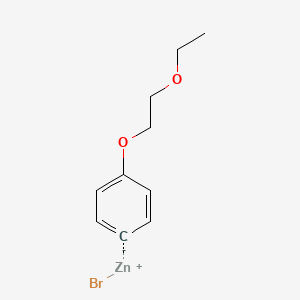
4-(2-Ethoxyethoxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethoxyethoxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. It is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and utility in organic synthesis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(2-Ethoxyethoxy)phenylzinc bromide can be synthesized through the reaction of 4-(2-ethoxyethoxy)bromobenzene with zinc in the presence of a suitable catalyst in tetrahydrofuran. The reaction typically involves the use of an organozinc reagent, which is prepared by reacting zinc powder with a halogenated aromatic compound under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Ethoxyethoxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc bromide moiety acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, where it reacts with halides or pseudohalides to form carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran is the primary solvent, but other solvents like dimethylformamide can also be used.
Temperature: Reactions are typically carried out at room temperature to slightly elevated temperatures.
Major Products
The major products formed from reactions involving this compound are typically substituted aromatic compounds, where the ethoxyethoxy group remains intact, and new carbon-carbon bonds are formed.
Applications De Recherche Scientifique
4-(2-Ethoxyethoxy)phenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of functionalized materials and polymers.
Medicinal Chemistry: It is used in the development of new drug candidates through the formation of carbon-carbon bonds in complex molecules.
Biological Studies: It can be used to modify biomolecules for studying biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 4-(2-ethoxyethoxy)phenylzinc bromide involves the transfer of the phenyl group to an electrophilic substrate. The zinc atom facilitates the formation of a new carbon-carbon bond by stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets are typically electrophilic centers in organic molecules, and the pathways involved include nucleophilic substitution and oxidative addition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylzinc bromide
- 4-(Ethoxycarbonyl)phenylzinc bromide
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenylzinc bromide
Uniqueness
4-(2-Ethoxyethoxy)phenylzinc bromide is unique due to the presence of the ethoxyethoxy group, which imparts specific reactivity and solubility properties. This makes it particularly useful in reactions where the ethoxyethoxy group can participate in further functionalization or provide steric hindrance to control the reaction pathway.
Propriétés
Formule moléculaire |
C10H13BrO2Zn |
|---|---|
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
bromozinc(1+);2-ethoxyethoxybenzene |
InChI |
InChI=1S/C10H13O2.BrH.Zn/c1-2-11-8-9-12-10-6-4-3-5-7-10;;/h4-7H,2,8-9H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
HVBINZIKAUPFRO-UHFFFAOYSA-M |
SMILES canonique |
CCOCCOC1=CC=[C-]C=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B14882062.png)
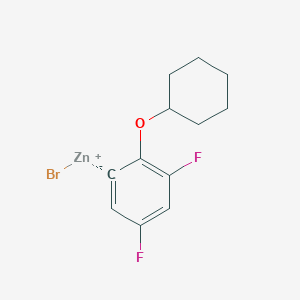
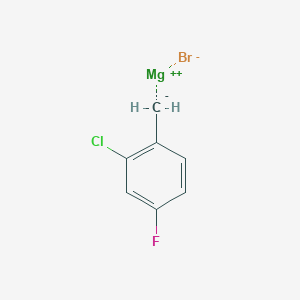
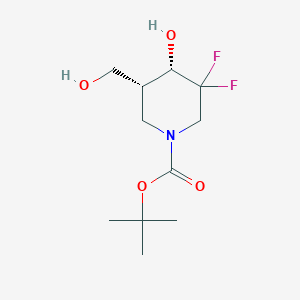
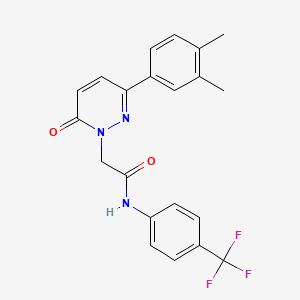
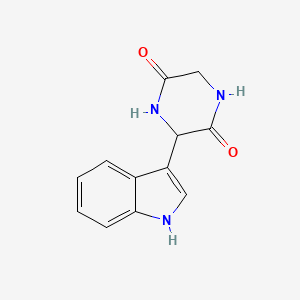
![1-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(3-chlorophenyl)urea](/img/structure/B14882090.png)
![tert-butyl (1R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14882097.png)
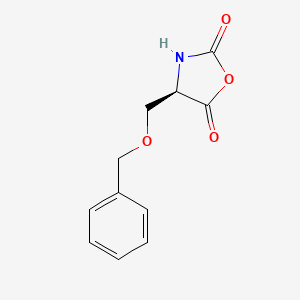
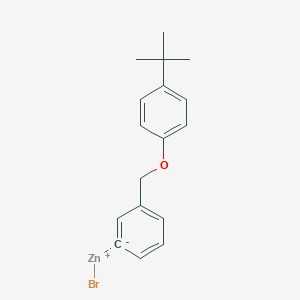
![Dichloro[1,2-bis(diphenylphosphino)ethane]iron(II)](/img/structure/B14882123.png)
